molecular formula C10H13BrS B1314133 1-Bromo-4-(2-methylpropylsulfanyl)benzene CAS No. 76542-18-2

1-Bromo-4-(2-methylpropylsulfanyl)benzene

Cat. No.: B1314133
CAS No.: 76542-18-2
M. Wt: 245.18 g/mol
InChI Key: MAWUDDUCAJYPPS-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methylpropylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS It is a derivative of benzene, where a bromine atom and a sulfanyl group substituted with a 2-methylpropyl chain are attached to the benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(2-methylpropylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-[(2-methylpropyl)sulfanyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-Bromo-4-(2-methylpropylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-[(2-methylpropyl)sulfanyl]anisole.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

1-Bromo-4-(2-methylpropylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methylpropylsulfanyl)benzene in chemical reactions involves the activation of the bromine atom and the sulfanyl group. The bromine atom, being a good leaving group, facilitates substitution and coupling reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations .

Comparison with Similar Compounds

1-Bromo-4-(2-methylpropylsulfanyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a methylsulfanyl group instead of a 2-methylpropylsulfanyl group, leading to different reactivity and applications.

    1-Bromo-4-(pentafluorosulfanyl)benzene: The presence of a pentafluorosulfanyl group significantly alters the electronic properties and reactivity of the compound.

    1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene:

Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-(2-methylpropylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUDDUCAJYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501202
Record name 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-18-2
Record name 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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